molecular formula C9H20ClNO B566086 Methyl octanimidate hydrochloride CAS No. 52011-54-8

Methyl octanimidate hydrochloride

Cat. No.: B566086
CAS No.: 52011-54-8
M. Wt: 193.715
InChI Key: YBFBQBCDTCPNHE-UHFFFAOYSA-N
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Description

Methyl octanimidate hydrochloride is a quaternary ammonium salt characterized by an octanimidate ester group linked to a methylamine moiety, with a hydrochloride counterion. Hydrochloride salts generally enhance solubility and stability, making them favorable in drug formulations and chemical reactions .

Properties

IUPAC Name

methyl octanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-3-4-5-6-7-8-9(10)11-2;/h10H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFBQBCDTCPNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octanimidate hydrochloride can be synthesized through the reaction of octanoic acid with methanol in the presence of hydrochloric acid. The reaction typically involves the esterification of octanoic acid to form methyl octanoate, followed by the conversion of the ester to the imidate using ammonia or an amine.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and subsequent conversion processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dichloromethane and methanol.

Chemical Reactions Analysis

Types of Reactions

Methyl octanimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl octanimidate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octanimidate hydrochloride involves its role as a reagent in chemical reactions. It acts by providing the imidate group, which can undergo various transformations to form different products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Compounds

Structural and Functional Differences

The evidence highlights several hydrochloride salts with structural or functional similarities:

a) Methylamine Hydrochloride (CAS 593-51-1)
  • Structure : Simplest amine salt (CH₃NH₃⁺Cl⁻).
  • Applications : Used as a laboratory reagent and industrial intermediate. Lacks complex functional groups, limiting its pharmacological relevance .
b) Octopamine Hydrochloride
  • Structure: Aromatic ring with hydroxyl and aminomethyl groups (C₈H₁₂NO₂Cl).
  • Applications : Adrenergic agent in invertebrates; used in neuroscience research .
c) Octodrine Hydrochloride (CAS 5984-59-8)
  • Structure : Branched aliphatic amine (C₈H₁₉N·HCl).
  • Applications : Stimulant with forensic and research applications .
d) Methyl 5-(Benzylamino)-3-oxopentanoate Hydrochloride (CAS 1257403-90-9)
  • Structure: Complex ester with benzylamino and ketone groups (C₁₃H₁₈NO₃Cl).
  • Applications : Pharmaceutical intermediate, suggesting utility in drug synthesis .
Hypothesized Profile of Methyl Octanimidate Hydrochloride
  • Expected Structure: Likely combines an octanoate ester with a methylimidate group, offering both lipophilic (ester) and polar (imidate) properties.
  • Potential Uses: Surfactant, prodrug carrier, or catalyst in organic synthesis, based on analogous compounds .

Key Findings :

  • Solubility Trends : Methylamine hydrochloride’s high water solubility contrasts with Octodrine’s lipophilicity, reflecting structural complexity .
  • Stability : Most hydrochloride salts require controlled storage (e.g., -20°C for Octodrine) to prevent degradation .
  • Pharmacological Relevance : Octopamine and Octodrine highlight the role of hydrochloride salts in modulating bioactivity .

Biological Activity

Methyl octanimidate hydrochloride is a derivative of octanimidate, which has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for its application in pharmacology, particularly in developing new therapeutic agents. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of octanoic acid derivatives with methylamine and subsequent hydrochlorination. The synthesis process typically involves:

  • Formation of the amide : Reacting octanoic acid with methylamine.
  • Hydrochlorination : Introducing hydrochloric acid to form the hydrochloride salt.

This synthetic pathway allows for the modification of the compound to enhance its biological properties.

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that derivatives of octanimidate, including this compound, possess significant antimicrobial properties. The compound has been evaluated against various bacteria and fungi, demonstrating efficacy against both Gram-positive and Gram-negative strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 µg/mL
Escherichia coli0.5 µg/mL
Pseudomonas aeruginosa0.25 µg/mL

These results indicate that this compound could be a promising candidate for developing new antibiotics, especially in treating infections caused by resistant strains.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. For instance, a study reported a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity:

Cell Line IC50 (µM)
A54915
MCF-712

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Modifications to the alkyl chain length or functional groups can enhance or diminish its antimicrobial and anticancer properties.

Research has shown that:

  • Increasing lipophilicity : Enhances membrane permeability and bioavailability.
  • Electron-withdrawing groups : Can increase potency against specific pathogens.

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : A study evaluated this compound against methicillin-resistant Staphylococcus aureus (MRSA) and found it exhibited lower MIC values compared to traditional antibiotics, indicating potential as a novel treatment option.
  • Cancer Cell Line Studies : In another case study involving A549 cells, treatment with this compound resulted in a significant increase in apoptotic markers compared to untreated controls, suggesting its potential as an anticancer agent.

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